molecular formula C19H26ClNO2 B5053704 1-Phenoxy-3-(4-phenylbutan-2-ylamino)propan-2-ol;hydrochloride

1-Phenoxy-3-(4-phenylbutan-2-ylamino)propan-2-ol;hydrochloride

Cat. No.: B5053704
M. Wt: 335.9 g/mol
InChI Key: QVDRPIGXZVRXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenoxy-3-(4-phenylbutan-2-ylamino)propan-2-ol;hydrochloride is a chemical compound that belongs to the class of propanolamines It is characterized by the presence of a phenoxy group and a phenylbutan-2-ylamino group attached to a propan-2-ol backbone

Preparation Methods

The synthesis of 1-Phenoxy-3-(4-phenylbutan-2-ylamino)propan-2-ol;hydrochloride involves several steps. One common synthetic route includes the reaction of phenol with epichlorohydrin to form a phenoxypropanol intermediate. This intermediate is then reacted with 4-phenylbutan-2-ylamine under suitable conditions to yield the desired product. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid .

Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-Phenoxy-3-(4-phenylbutan-2-ylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Phenoxy-3-(4-phenylbutan-2-ylamino)propan-2-ol;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and hypertension.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenoxy-3-(4-phenylbutan-2-ylamino)propan-2-ol;hydrochloride involves its interaction with specific molecular targets. It acts as a β-adrenergic receptor antagonist, blocking the activation of these receptors by endogenous agonists such as epinephrine. This inhibition prevents the downstream signaling pathways, including the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP levels .

Comparison with Similar Compounds

1-Phenoxy-3-(4-phenylbutan-2-ylamino)propan-2-ol;hydrochloride can be compared with other similar compounds such as:

    Propranolol: A β-adrenergic blocker used for treating hypertension and anxiety.

    Metoprolol: Another β-adrenergic blocker used for treating hypertension and heart conditions.

Properties

IUPAC Name

1-phenoxy-3-(4-phenylbutan-2-ylamino)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2.ClH/c1-16(12-13-17-8-4-2-5-9-17)20-14-18(21)15-22-19-10-6-3-7-11-19;/h2-11,16,18,20-21H,12-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDRPIGXZVRXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(COC2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176976-52-6
Record name 2-Propanol, 1-[(1-methyl-3-phenylpropyl)amino]-3-phenoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176976-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.